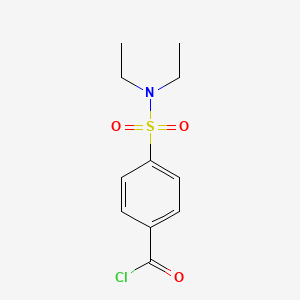

4-(Diethylsulfamoyl)benzoyl chloride

Description

Contextual Significance in Advanced Organic Synthesis

The dual functionality of 4-(diethylsulfamoyl)benzoyl chloride makes it a valuable reagent in advanced organic synthesis. The benzoyl chloride group serves as a highly reactive acylating agent, readily participating in reactions with a wide range of nucleophiles to form stable amide and ester linkages. Simultaneously, the diethylsulfamoyl group can influence the electronic properties and steric environment of the molecule, offering a handle for tailoring the physicochemical properties of the final products. This allows for the construction of complex molecules with desired functionalities and three-dimensional arrangements.

Strategic Role as a Key Synthetic Intermediate and Building Block

The primary role of 4-(diethylsulfamoyl)benzoyl chloride in chemical research is that of a key synthetic intermediate. Its ability to readily react with amines, alcohols, and other nucleophiles makes it an ideal building block for introducing the 4-(diethylsulfamoyl)benzoyl moiety into a larger molecular framework. This is particularly relevant in the field of medicinal chemistry, where the sulfamoyl group is a well-established pharmacophore found in a variety of therapeutic agents. The use of 4-(diethylsulfamoyl)benzoyl chloride allows for the systematic modification of lead compounds to explore structure-activity relationships (SAR) and optimize pharmacological profiles.

Evolution of Research Perspectives on Sulfamoyl-Substituted Benzoyl Chlorides

The interest in sulfamoyl-substituted benzoyl chlorides has evolved significantly over the past few decades. Initially recognized for their utility in the synthesis of sulfonamide-containing dyes and early antibacterial agents, the research focus has progressively shifted towards their application in drug discovery. The sulfonamide group, a key feature of these compounds, is known to be a crucial functional group that contributes to the biological activity of various pharmaceuticals. medcraveonline.com The development of new synthetic methodologies and a deeper understanding of the role of the sulfamoyl moiety in molecular recognition and binding have expanded the scope of their applications. Contemporary research often focuses on leveraging the unique properties of sulfamoyl-substituted benzoyl chlorides to design and synthesize highly specific and potent modulators of biological targets. This includes their use in the development of enzyme inhibitors and receptor ligands, where the sulfamoyl group can act as a hydrogen bond donor or acceptor, contributing to the binding affinity and selectivity of the molecule.

Structure

3D Structure

Properties

IUPAC Name |

4-(diethylsulfamoyl)benzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3S/c1-3-13(4-2)17(15,16)10-7-5-9(6-8-10)11(12)14/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUFVAGYBMRFMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564971 | |

| Record name | 4-(Diethylsulfamoyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29171-71-9 | |

| Record name | 4-[(Diethylamino)sulfonyl]benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29171-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Diethylsulfamoyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations Involving 4 Diethylsulfamoyl Benzoyl Chloride

Preparative Routes to 4-(Diethylsulfamoyl)benzoyl chloride

The synthesis of 4-(Diethylsulfamoyl)benzoyl chloride is primarily achieved through the activation of its corresponding carboxylic acid precursor. Various methodologies have been developed to ensure high yield and purity, which are critical for its subsequent use.

Conversion from Corresponding Carboxylic Acid Precursors (e.g., using thionyl chloride or oxalyl chloride)

The most common and direct method for preparing 4-(Diethylsulfamoyl)benzoyl chloride involves the conversion of 4-(Diethylsulfamoyl)benzoic acid using a chlorinating agent. chemguide.co.uk This reaction replaces the hydroxyl (-OH) group of the carboxylic acid with a chloride (-Cl) atom, forming the highly reactive acyl chloride. rsc.org

Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to its efficiency and the convenient nature of its byproducts. chemguide.co.ukrsc.org The reaction proceeds by converting the carboxylic acid into the acyl chloride, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which simplifies the purification of the final product. chemguide.co.uk A general representation of this reaction is as follows:

R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

Similarly, oxalyl chloride ((COCl)₂) can be employed, often with a catalytic amount of a solvent like N,N-dimethylformamide (DMF). This method is also highly effective and produces gaseous byproducts (CO, CO₂, HCl).

Other chlorinating agents such as phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃) are also viable. chemguide.co.uk When PCl₅ is used, the byproducts are phosphoryl chloride (POCl₃) and hydrogen chloride. chemguide.co.uk The use of PCl₃ yields phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.uk In each case, the desired 4-(Diethylsulfamoyl)benzoyl chloride can typically be isolated from the reaction mixture by fractional distillation. chemguide.co.uk

In Situ Generation Strategies for Enhanced Reactivity

In many synthetic applications, 4-(Diethylsulfamoyl)benzoyl chloride is not isolated but is generated in situ and used directly in the next step of a reaction sequence. This strategy offers several advantages, including minimizing the handling of a reactive and potentially moisture-sensitive compound and preventing degradation or side reactions that might occur during purification and storage. google.com

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis of 4-(Diethylsulfamoyl)benzoyl chloride requires careful optimization of several reaction parameters. These include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

The choice of chlorinating agent and solvent can significantly impact the outcome. For instance, using thionyl chloride often involves heating the reaction mixture to drive the reaction to completion. google.com The selection of an appropriate solvent is crucial; aprotic polar solvents have been shown to be particularly effective in similar syntheses, sometimes reducing the formation of unwanted dimeric by-products compared to less polar solvents like toluene (B28343) or chlorobenzene. google.com

Optimization often involves a systematic study of reaction variables, as illustrated in the hypothetical table below for the conversion of the parent carboxylic acid.

| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | Thionyl Chloride (1.2 eq) | Toluene | 80 | 4 | 85 | 90 |

| 2 | Thionyl Chloride (1.2 eq) | Acetonitrile | 80 | 2 | 92 | 95 |

| 3 | Oxalyl Chloride (1.2 eq) | Dichloromethane | 25 | 3 | 95 | 97 |

| 4 | Thionyl Chloride (2.5 eq) | Isopropyl Acetate | 90 | 2 | 94 | 96 |

Chemical Reactivity and Reaction Mechanisms of the Benzoyl Chloride Moiety

The benzoyl chloride portion of the molecule is characterized by a highly electrophilic carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. This reactivity is central to its utility as a synthetic intermediate.

Nucleophilic Acyl Substitution Pathways

The hallmark reaction of 4-(Diethylsulfamoyl)benzoyl chloride is nucleophilic acyl substitution. libretexts.org In this process, a nucleophile attacks the carbonyl carbon, leading to the substitution of the chloride leaving group. The presence of the electron-withdrawing diethylsulfamoyl group on the benzene (B151609) ring further increases the partial positive charge on the carbonyl carbon, thereby activating the molecule for nucleophilic attack.

The generally accepted mechanism for this reaction is a two-step process known as the addition-elimination mechanism . google.commasterorganicchemistry.com

Addition: The nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π bond and forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org

Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the carbon-oxygen double bond and expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻). masterorganicchemistry.comlibretexts.org

This pathway is common for reactions with various nucleophiles, including alcohols (to form esters), amines (to form amides), and water (hydrolysis to form the carboxylic acid). libretexts.org

Solvent Effects and Mechanistic Spectra (e.g., SN1, SN2, Addition-Elimination, SN2-SN3) in Related Systems

While the addition-elimination mechanism is prevalent, the solvolysis of benzoyl chlorides can exhibit a spectrum of mechanistic behavior depending on the solvent, the nucleophile, and the electronic nature of the aromatic substituents. rsc.orgresearchgate.net The mechanism can range from a concerted SN2-like pathway to a stepwise SN1-like pathway. researchgate.net

SN1-like Mechanism: In strongly ionizing, weakly nucleophilic solvents (e.g., fluorinated alcohols, aqueous formic acid), the reaction can proceed through a dissociative pathway. rsc.orgresearchgate.net This involves the initial, rate-limiting departure of the chloride ion to form a planar acylium ion (R-C=O⁺) intermediate. organic-chemistry.org This cation is then rapidly attacked by the solvent (nucleophile). This pathway is favored by electron-donating groups on the benzene ring, which stabilize the acylium ion. researchgate.net

SN2-like Mechanism: In more nucleophilic solvents or with strong nucleophiles, a concerted or addition-elimination pathway is favored. The SN2 mechanism involves a single transition state where the nucleophile attacks as the leaving group departs. masterorganicchemistry.com The addition-elimination pathway, as described previously, is often considered a bimolecular process and is kinetically similar to the SN2 pathway. uni.edu

Mechanistic Spectrum: For many benzoyl chlorides, the mechanism lies on a spectrum between the SN1 and SN2 extremes. researchgate.net The Grunwald-Winstein equation is often used to analyze solvent effects and suggests that many reactions proceed with significant nucleophilic solvent participation, even if an acylium ion-like intermediate is formed. rsc.orgresearchgate.net This indicates a mechanism where the solvent assists in the departure of the leaving group.

The influence of the solvent on the reaction pathway for a generic benzoyl chloride is summarized below.

| Solvent Type | Typical Solvents | Favored Mechanism | Rationale |

|---|---|---|---|

| Polar Protic | Water, Ethanol, Acetic Acid | SN1-like or borderline | Stabilizes the acylium ion intermediate and the chloride leaving group through hydrogen bonding. organic-chemistry.org |

| Polar Aprotic | Acetonitrile, THF, DMF | Addition-Elimination / SN2-like | Does not effectively solvate the leaving group, favoring a bimolecular pathway where the nucleophile attacks before the leaving group fully departs. |

| Nonpolar | Hexane, Toluene | Addition-Elimination / SN2-like | Low polarity disfavors the formation of charged intermediates required for an SN1 pathway. |

Influence of the Neighboring Diethylsulfamoyl Group on Electrophilicity and Selectivity

The reactivity of 4-(diethylsulfamoyl)benzoyl chloride in nucleophilic acyl substitution reactions is significantly governed by the electronic and steric properties of the para-substituted diethylsulfamoyl group . This substituent exerts a powerful influence on the electrophilicity of the carbonyl carbon atom within the benzoyl chloride moiety.

Electronic Effects:

The diethylsulfamoyl group is a potent electron-withdrawing group (EWG). This is primarily due to the strong inductive effect of the sulfonyl moiety, where the highly electronegative oxygen atoms pull electron density away from the sulfur atom, which in turn withdraws electron density from the benzene ring. This electron withdrawal is quantified by the Hammett substituent constant (σ). While the exact value for the diethylsulfamoyl group is not commonly tabulated, the value for the closely related dimethylsulfamoyl group can be used as a reliable proxy. The Hammett constant for the dimethylsulfamoyl group is approximately +0.70, indicating strong electron-withdrawing capabilities, comparable to that of a nitro group . cambridge.orgpitt.edu

This strong inductive withdrawal of electron density from the aromatic ring is transmitted to the carbonyl carbon of the benzoyl chloride. By depleting electron density at the carbonyl carbon, the diethylsulfamoyl group significantly increases its partial positive charge, thereby enhancing its electrophilicity. This heightened electrophilicity makes 4-(diethylsulfamoyl)benzoyl chloride more susceptible to attack by nucleophiles compared to unsubstituted benzoyl chloride or benzoyl chlorides bearing electron-donating groups. nih.gov

The relative reactivity of para-substituted benzoyl chlorides can be illustrated by comparing their Hammett constants. A more positive value correlates with a higher rate of reaction with nucleophiles.

Table 1: Hammett Constants and Relative Electrophilicity of p-Substituted Benzoyl Chlorides

| Substituent (p-X) | Hammett Constant ((σ_{p})) | Qualitative Effect on Electrophilicity |

|---|---|---|

| -OCH₃ | -0.27 | Strongly Decreased |

| -CH₃ | -0.17 | Decreased |

| -H | 0.00 | Baseline |

| -Cl | +0.23 | Increased |

| -SO₂N(CH₃)₂ (proxy for -SO₂N(C₂H₅)₂) | ~+0.70 | Strongly Increased |

| -NO₂ | +0.78 | Very Strongly Increased |

Selectivity:

In terms of selectivity, the diethylsulfamoyl group can impart steric influence. The ethyl groups are larger than the methyl groups of the analogous dimethylsulfamoyl substituent and can create a more sterically hindered environment around the reactive acyl chloride center. This steric bulk may influence regioselectivity in reactions with multifunctional nucleophiles or diastereoselectivity with chiral nucleophiles, favoring attack from the less hindered face. However, in most standard acylation reactions, the electronic activation provided by the sulfamoyl group is the dominant factor controlling reactivity.

Catalytic Approaches Utilizing 4-(Diethylsulfamoyl)benzoyl chloride

The enhanced electrophilicity of 4-(diethylsulfamoyl)benzoyl chloride makes it a suitable substrate for various catalytic transformations, enabling the construction of complex molecular architectures under mild conditions.

Lewis base catalysis is a powerful tool for activating reagents in a variety of chemical transformations, including halogenation. google.com In the context of activated halogenation, a Lewis base can interact with a halogen source, such as an N-halosuccinimide (NXS), to generate a more potent electrophilic halogenating species. While direct studies involving 4-(diethylsulfamoyl)benzoyl chloride in this specific role are not extensively documented, the principles of Lewis base catalysis allow for a proposed catalytic cycle.

A common mechanism involves the activation of the N-X bond of an N-halosuccinimide by a Lewis base (e.g., a phosphine (B1218219) oxide or a tertiary amine). Acyl chlorides themselves are not typically the primary catalyst but can be involved in related activation pathways or as substrates in subsequent steps. For instance, a Lewis base catalyst could be employed to facilitate the halogenation of an enol or enolate, where the properties of the acyl chloride could influence precursor formation. chemistrysteps.comlibretexts.org

A hypothetical scheme for a Lewis base-catalyzed halogenation where an acyl chloride derivative could be relevant might involve the formation of an activated intermediate. The strong electron-withdrawing nature of the diethylsulfamoyl group in 4-(diethylsulfamoyl)benzoyl chloride would make the corresponding carboxylate a good leaving group, a property that can be exploited in certain catalytic cycles.

Table 2: Components in a Proposed Lewis Base-Catalyzed Halogenation

| Component | Plausible Role | Example |

|---|---|---|

| Substrate | Molecule to be halogenated | 1,3-Dicarbonyl Compound |

| Halogen Source | Provides the halogen atom | N-Chlorosuccinimide (NCS) |

| Lewis Base Catalyst | Activates the halogen source | Triphenylphosphine oxide (TPPO) |

| Acyl Chloride Derivative | Potential activator or precursor | 4-(Diethylsulfamoyl)benzoyl chloride |

Transition metal catalysis, particularly with palladium, has enabled novel transformations of acid chlorides. One such reaction is carbochlorocarbonylation, where an unsaturated C-C bond and an acid chloride formally undergo a difunctionalization reaction.

Research has demonstrated a palladium-catalyzed carbochlorocarbonylation where the C-COCl bond of an acid chloride is cleaved and added across an alkene. The electronic nature of the substituent on the benzoyl chloride has a pronounced effect on the reaction's efficiency. In a study involving the reaction of substituted benzoyl chlorides with norbornadiene, it was observed that electron-withdrawing groups on the benzoyl chloride necessitated higher reaction temperatures to achieve synthetically useful yields.

For example, the reaction with 4-cyanobenzoyl chloride, which has a strongly electron-withdrawing cyano group , required heating to 80 °C. In contrast, benzoyl chlorides with electron-neutral or donating groups proceeded at lower temperatures. Given that the diethylsulfamoyl group is also strongly electron-withdrawing , it is anticipated that 4-(diethylsulfamoyl)benzoyl chloride would behave similarly to 4-cyanobenzoyl chloride in this catalytic system, requiring more forcing conditions to promote the desired transformation. This is likely due to the electronic effect on the stability of key intermediates in the palladium catalytic cycle. acs.org

Table 3: Effect of Benzoyl Chloride Substituent on Pd-Catalyzed Carbochlorocarbonylation of Norbornadiene

| Benzoyl Chloride Substituent (p-X) | Reaction Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| -CH₃ | 50 | 80 | acs.org |

| -H | 50 | 85 | acs.org |

| -F | 50 | 63 | acs.org |

| -Cl | 50 | 66 | acs.org |

| -CN | 80 | 69 | acs.org |

| -SO₂N(C₂H₅)₂ | ~80 (predicted) | Moderate to Good (predicted) | N/A |

Strategic Applications of 4 Diethylsulfamoyl Benzoyl Chloride in Diverse Chemical Syntheses

Utility in Amide and Ester Formation

The high reactivity of the acyl chloride group is central to the utility of 4-(diethylsulfamoyl)benzoyl chloride in synthesis. nih.gov This functional group readily undergoes nucleophilic acyl substitution, making it an excellent acylating agent for a wide range of nucleophiles, particularly amines and alcohols.

The reaction between an acyl chloride and an amine is a fundamental and efficient method for forming a robust amide bond. hud.ac.ukcbijournal.comrsc.org This transformation is a cornerstone of medicinal chemistry and materials science. 4-(Diethylsulfamoyl)benzoyl chloride reacts readily with primary and secondary amines to yield the corresponding N-substituted benzamides. These reactions are typically rapid and high-yielding, often proceeding at low temperatures in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. hud.ac.uk

A notable application is the coupling with amines that possess biological or functional significance. For instance, the reaction with diethylamine (B46881) would yield N,N,N',N'-tetraethyl-4-carbamoylbenzenesulfonamide. While a specific reaction with diethylsulfamoyl amine is not detailed in the provided search results, the general reactivity of acyl chlorides suggests this reaction would proceed under standard acylation conditions. The reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the benzoyl chloride, followed by the elimination of a chloride ion.

Table 1: Examples of Amide Formation using Benzoyl Chlorides

| Amine | Acyl Chloride | Base | Product | Key Finding |

|---|---|---|---|---|

| Pyrrolidine | 4-Fluorobenzoyl chloride | Triethylamine | (4-Fluorophenyl)(pyrrolidin-1-yl)methanone | Reaction proceeds in good yield in the bio-based solvent Cyrene™. hud.ac.uk |

| Aniline | 4-Fluorobenzoyl chloride | Triethylamine | 4-Fluoro-N-phenylbenzamide | Demonstrates applicability to both aliphatic and aromatic amines. hud.ac.uk |

| Phenyl acid hydrazide | 4-Methylbenzoyl chloride | EDC.HCl/PEG-400 | N'-Phenyl-4-methylbenzohydrazide | EDC.HCl can be used as a coupling agent for direct amidation. cbijournal.com |

This table presents analogous reactions to illustrate the general utility of benzoyl chlorides in amide synthesis.

Similar to amide formation, 4-(diethylsulfamoyl)benzoyl chloride is an effective reagent for the esterification of alcohols and phenols. youtube.com The reaction, often catalyzed by a tertiary amine base, proceeds via nucleophilic attack of the alcoholic oxygen on the carbonyl carbon, resulting in the formation of an ester and HCl. researchgate.net This method is particularly advantageous as it is typically faster and more irreversible than Fischer esterification. rsc.org

One well-known protocol for mild esterification is the Yamaguchi esterification, which utilizes a substituted benzoyl chloride (2,4,6-trichlorobenzoyl chloride) to form a mixed anhydride (B1165640) with a carboxylic acid. organic-chemistry.org This reactive intermediate then reacts with an alcohol in the presence of 4-dimethylaminopyridine (B28879) (DMAP) to form the desired ester. organic-chemistry.org This highlights the utility of substituted benzoyl chlorides in facilitating ester bond formation under mild conditions.

Beyond esterification, 4-(diethylsulfamoyl)benzoyl chloride can participate in other acylation reactions, such as the Friedel-Crafts acylation of aromatic compounds. libretexts.org In this reaction, catalyzed by a Lewis acid like aluminum chloride, the acyl group is introduced onto an aromatic ring, forming a ketone. libretexts.orgresearchgate.net This allows for the direct formation of carbon-carbon bonds, expanding the synthetic utility of this reagent.

Table 2: Comparison of Esterification Methods

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Acyl Chloride Method | Acyl chloride, alcohol, base (e.g., pyridine, TMEDA) | Often low temperatures (-78 °C to RT) | Fast, high-yielding, works for primary, secondary, and phenolic alcohols. youtube.comorganic-chemistry.org |

| Steglich Esterification | Carboxylic acid, alcohol, DCC, DMAP (cat.) | Mild, non-acidic | Suitable for sensitive substrates. researchgate.net |

| Yamaguchi Esterification | Carboxylic acid, 2,4,6-trichlorobenzoyl chloride, then alcohol, DMAP | Mild, two-step one-pot | Effective for synthesizing highly functionalized esters. organic-chemistry.org |

Integration into Complex Heterocyclic Systems Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry. 4-(Diethylsulfamoyl)benzoyl chloride serves as a key precursor for incorporating the 4-(diethylsulfamoyl)benzoyl moiety into various heterocyclic scaffolds.

The 1,3,4-thiadiazole (B1197879) ring is a common feature in pharmacologically active compounds. nih.gov Various synthetic routes to this heterocycle can employ acyl chlorides as starting materials or intermediates. One common method involves the cyclization of thiosemicarbazides with acylating agents. nih.gov For example, substituted benzoyl chlorides can react with thiosemicarbazide (B42300) to form an N-acylthiosemicarbazide intermediate, which then undergoes acid-catalyzed cyclodehydration to yield a 2-amino-5-aryl-1,3,4-thiadiazole.

Another approach involves the reaction of benzoyl chloride derivatives with phenylhydrazine (B124118) to form hydrazonoyl derivatives, which can be further chlorinated and then cyclized with potassium thiocyanate (B1210189) to yield 2,4-disubstituted-5-imino-1,3,4-thiadiazoles. sphinxsai.com The use of 4-(diethylsulfamoyl)benzoyl chloride in these synthetic schemes would lead to thiadiazole derivatives bearing the diethylsulfamoylphenyl substituent, a group often explored for its potential biological activities. frontiersin.org In some syntheses, 2-amino-5-substituted-1,3,4-thiadiazoles are reacted with other substituted benzoyl chlorides to create more complex derivatives. sioc-journal.cn

Benzimidazoles are another class of heterocycles with a broad spectrum of biological activities. nih.govnih.gov The most common synthetic method is the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative under acidic conditions. nih.gov Using an acyl chloride like 4-(diethylsulfamoyl)benzoyl chloride in place of a carboxylic acid can offer advantages, such as increased reactivity and milder reaction conditions.

The reaction proceeds by the initial acylation of one of the amino groups of the o-phenylenediamine, followed by an intramolecular cyclization and dehydration to form the benzimidazole (B57391) ring. researchgate.netorganic-chemistry.org This strategy allows for the direct installation of the 4-(diethylsulfamoyl)phenyl group at the 2-position of the benzimidazole core. This is a widely used approach for creating libraries of novel benzimidazole derivatives for pharmacological screening. nih.govgoogle.com

The versatility of 4-(diethylsulfamoyl)benzoyl chloride extends to the synthesis of other important heterocyclic systems, including pyrimidines and pyrroles.

Pyrimidine (B1678525) Derivatives: Pyrimidines are fundamental components of nucleic acids and are prevalent in many synthetic drugs. While direct synthesis of the pyrimidine ring using an acyl chloride is less common, 4-(diethylsulfamoyl)benzoyl chloride can be used to acylate pre-formed pyrimidine rings that contain nucleophilic centers (e.g., an amino group). researchgate.net For instance, aminopyrimidines can be N-acylated to produce benzoylaminopyrimidine derivatives. Furthermore, some syntheses of complex pyrimidines involve the use of benzoyl groups as part of the starting materials in cyclocondensation reactions. scilit.com

Pyrrole (B145914) Derivatives: Pyrroles are key components of many natural products and functional materials. A common reaction involving acyl chlorides is the N-acylation of pyrrole itself or its derivatives. organic-chemistry.org The reaction of pyrrole with 4-(diethylsulfamoyl)benzoyl chloride in the presence of a base would yield N-[4-(diethylsulfamoyl)benzoyl]pyrrole. This functionalization can alter the electronic properties of the pyrrole ring and serve as a handle for further synthetic transformations. researchgate.net Additionally, substituted benzoyl chlorides have been used in the synthesis of more complex pyrrole-containing structures like pyrrolo[3,4-c]pyrroles. google.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-(Diethylsulfamoyl)benzoyl chloride |

| 2,4,6-trichlorobenzoyl chloride |

| 4-dimethylaminopyridine (DMAP) |

| Aluminum chloride |

| N,N,N',N'-tetraethyl-4-carbamoylbenzenesulfonamide |

| Triethylamine |

| Pyridine |

| 4-Fluorobenzoyl chloride |

| (4-Fluorophenyl)(pyrrolidin-1-yl)methanone |

| 4-Fluoro-N-phenylbenzamide |

| 4-Methylbenzoyl chloride |

| N'-Phenyl-4-methylbenzohydrazide |

| Thionyl chloride |

| 2-amino-5-aryl-1,3,4-thiadiazole |

| 2,4-disubstituted-5-imino-1,3,4-thiadiazole |

| o-phenylenediamine |

| N-[4-(diethylsulfamoyl)benzoyl]pyrrole |

Role as a Derivatization Agent in Advanced Analytical Chemistry

4-(Diethylsulfamoyl)benzoyl chloride, a member of the benzoyl chloride family of reagents, serves as a valuable derivatization agent in advanced analytical chemistry. The process of derivatization is employed to modify an analyte to enhance its chemical and physical properties, thereby improving its detectability and separation in analytical assays. Benzoyl chloride and its derivatives react with primary and secondary amines, phenols, and thiols to form corresponding benzoylated products. This reaction imparts several advantageous characteristics to the target molecules, which is particularly useful in the analysis of complex biological samples.

The addition of the benzoyl group increases the hydrophobicity of polar analytes. This alteration in polarity is crucial for enhancing retention on reversed-phase chromatography columns, which are commonly used in high-performance liquid chromatography (HPLC). Furthermore, the benzoyl moiety can improve the ionization efficiency of the derivatized molecules in mass spectrometry (MS), leading to increased sensitivity. The ability to introduce a stable isotope-labeled benzoyl group (e.g., using 13C-benzoyl chloride) also facilitates the generation of internal standards, which are essential for accurate quantification in complex matrices.

Application in Chromatographic Enhancement for Neurochemical Monitoring

In the field of neurochemical monitoring, the analysis of neurotransmitters and their metabolites presents a significant challenge due to their high polarity and low concentrations in biological fluids such as microdialysates, cerebrospinal fluid, and plasma. Derivatization with benzoyl chloride has been effectively utilized to overcome these analytical hurdles. By converting polar neurochemicals into more hydrophobic benzoylated derivatives, their separation by reversed-phase HPLC is significantly improved. google.com

This derivatization strategy allows for the simultaneous analysis of a wide range of neurochemicals in a single chromatographic run. For instance, a method utilizing benzoyl chloride derivatization coupled with HPLC-tandem mass spectrometry (HPLC-MS/MS) has been developed for the determination of numerous low molecular weight neurotransmitters and metabolites. google.com This comprehensive approach enables the separation of as many as 70 neurologically relevant compounds, including catecholamines, indoleamines, and amino acids, within a single analysis. The enhanced chromatographic resolution and sensitivity achieved through this method are critical for studying the complex interplay of different neurotransmitter systems in various physiological and pathological states. google.com

The utility of this approach has been demonstrated in in vivo neurochemical monitoring studies. For example, by collecting microdialysis samples at short intervals, researchers can achieve high temporal resolution monitoring of neurotransmitter dynamics in specific brain regions. google.com This has been instrumental in correlating neurochemical changes with behavior, disease progression, and the effects of pharmacological agents. google.comgoogle.com

Below is a table summarizing the limits of detection for various neurotransmitter classes using benzoyl chloride derivatization followed by HPLC-MS/MS analysis. google.com

| Neurotransmitter Class | Limit of Detection (nM) |

| Monoamine Neurotransmitters | 0.03–0.2 |

| Monoamine Metabolites | 0.05–11 |

| Amino Acids | 2–250 |

| Acetylcholine | 0.5 |

| Histamine | 2 |

| Adenosine | 25 |

Selective Labeling for Mass Spectrometry-Based Assays

The application of benzoyl chloride as a derivatizing agent extends beyond chromatographic enhancement to provide significant advantages in mass spectrometry-based assays. The benzoyl group, once attached to the analyte, serves as a common structural motif that can be targeted in MS/MS analysis. This allows for the use of generic fragmentation patterns, such as the loss of the benzoyl group (105 m/z), to screen for a wide array of derivatized compounds in a sample. tennessee.edu

This selective labeling strategy is a cornerstone of widely targeted metabolomic assays, which aim to provide quantitative data on large groups of related compounds. The derivatization not only improves the sensitivity of detection but also enhances the selectivity of the assay by choosing unique fragment ions for each analyte. tennessee.edu

A key advantage of using benzoyl chloride is the ability to easily generate stable-isotope labeled internal standards. google.com By derivatizing a standard mixture of analytes with an isotopically labeled version of the reagent, such as 13C6-benzoyl chloride, a corresponding set of internal standards is created. google.com These internal standards, which are chemically identical to the derivatized analytes but differ in mass, can be spiked into biological samples to correct for variations in sample preparation and matrix effects during MS analysis. This approach significantly improves the accuracy and precision of quantification for each analyte. tennessee.edubldpharm.com

The robustness of this methodology has been demonstrated in the analysis of a diverse range of biological matrices, including rat microdialysate, human cerebrospinal fluid, human serum, and tissue homogenates from flies. The ability to obtain reliable quantitative data from small sample volumes makes this technique particularly valuable for a wide range of physiological and biomedical research applications.

The following table highlights the performance characteristics of a widely targeted metabolomics assay using benzoyl chloride derivatization. nih.gov

| Parameter | Performance |

| Number of Compounds Assayed | 70 |

| Limit of Detection (most compounds) | < 10 nM |

| Relative Standard Deviation | < 10% |

| Carryover | < 5% |

| Total Analysis Time | 33 minutes |

Precursor for Agrochemical Development, Specifically Herbicidal Formulations

The Diethylsulfamoyl Group as a Modulating Functional Group

The N,N-diethylsulfamoyl group (-SO₂N(CH₂CH₃)₂) is a significant functional component that modulates the properties of the entire molecule through a combination of electronic and steric effects. This group is not merely a passive substituent; it actively shapes the molecular landscape.

The sulfonamide group possesses a distorted tetrahedral geometry around the sulfur atom, which influences the spatial arrangement of its derivatives. nih.gov This geometry, combined with the electronic and steric nature of the substituents, governs the molecule's three-dimensional shape.

Electronic Contributions: The sulfonyl portion (-SO₂-) of the group is strongly electron-withdrawing. This is due to the high electronegativity of the two oxygen atoms, which pull electron density away from the sulfur atom and, consequently, from the attached benzene (B151609) ring. This inductive effect decreases the electron density on the aromatic ring, influencing its reactivity in reactions like electrophilic aromatic substitution. masterorganicchemistry.com

The balance between these electronic and steric effects is a predominant factor in controlling the ease of chemical reactions involving the moiety. rsc.org For instance, while the electronic effect might activate a certain position for reaction, the steric hindrance from the diethyl groups could block access to that site.

The diethylsulfamoyl group plays a crucial role in mediating how a molecule interacts with its neighbors in a crystal lattice or with a biological target. rsc.org These non-covalent interactions are fundamental to processes like self-assembly and molecular recognition. nih.gov

The most significant contribution of the sulfonamide group to intermolecular interactions is its capacity for hydrogen bonding. nih.gov The two oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors due to the highly polar nature of the sulfur-oxygen bonds. researchgate.net They can readily form hydrogen bonds with suitable donor groups (like N-H or O-H) on adjacent molecules. nih.gov The strength and geometry of these hydrogen bonds are critical in determining the crystal packing of sulfonamide-containing compounds and are often a key factor in the binding affinity of sulfonamide-based drugs to their protein targets. nih.govnih.gov

Beyond hydrogen bonding, the polar nature of the S-N and S-O bonds creates a significant dipole moment, leading to dipole-dipole interactions. Furthermore, the aromatic ring can participate in π-stacking or NH–π interactions, which can help stabilize molecular complexes. mdpi.comvu.nl The combination of these varied intermolecular forces allows for precise molecular recognition, where the molecule selectively binds to a specific partner based on a complementary arrangement of interacting functional groups. nih.gov

Impact of Aromatic Substituents on Derivative Properties (e.g., Chloro and Fluoro groups)

The introduction of substituents, such as chloro and fluoro groups, onto the aromatic ring of the 4-(diethylsulfamoyl)benzoyl moiety significantly alters the electronic properties of the molecule and, consequently, its reactivity and intermolecular interactions. nih.goveurochlor.org

The primary impact of these halogen substituents on the 4-(diethylsulfamoyl)benzoyl chloride is on the reactivity of the acyl chloride group (-COCl). The strong electron-withdrawing nature of a fluoro or chloro substituent increases the partial positive charge (electrophilicity) on the carbonyl carbon. This makes the carbonyl carbon more susceptible to attack by nucleophiles, thereby increasing the reactivity of the benzoyl chloride in acylation reactions. While no clear trend regarding electronic effects could be deduced in some complex reactions, the presence of electron-withdrawing groups is a known modulator of reactivity. acs.org

The differing intrinsic properties of fluorine and chlorine, such as size and electronegativity, lead to subtle but important differences in their effects. nih.gov Fluorine is more electronegative than chlorine, but chlorine is larger. These differences can influence bond lengths, dipole moments, and the precise nature of intermolecular interactions, such as the formation of halogen bonds or specific types of hydrogen bonds. nih.govresearchgate.net

| Substituent Property | Fluorine (-F) | Chlorine (-Cl) | Impact on Benzoyl Moiety |

|---|---|---|---|

| Pauling Electronegativity | 3.98 | 3.16 | Both withdraw electron density, but F has a stronger inductive pull. |

| Inductive Effect | Strongly electron-withdrawing | Strongly electron-withdrawing | Increases the electrophilicity of the carbonyl carbon. |

| Resonance Effect | Weakly electron-donating | Weakly electron-donating | Partially counteracts the inductive effect, but the inductive effect dominates. |

| Van der Waals Radius (Å) | 1.47 | 1.75 | Chlorine is sterically bulkier than fluorine, which can influence molecular packing. |

Structure-Reactivity Relationships in Sulfonamide-Containing Compounds

Structure-Reactivity Relationships (SAR) explore how a molecule's chemical structure correlates with its reactivity or biological activity. openaccesspub.orgnih.gov For derivatives of 4-(diethylsulfamoyl)benzoyl chloride, the SAR is a composite of the effects discussed above.

For instance, in the design of an enzyme inhibitor, the following principles apply:

Molecular Recognition: The diethylsulfamoyl group's oxygen atoms can act as hydrogen bond acceptors, anchoring the molecule into a specific pocket of the enzyme's active site. nih.gov

Hydrophobicity/Lipophilicity: The aromatic ring and the ethyl groups contribute to the molecule's lipophilicity, which affects its ability to cross cell membranes. Halogen substituents also increase lipophilicity. mdpi.com

Shape and Complementarity: The steric bulk of the diethyl groups and the position of halogen substituents must be complementary to the shape of the target binding site for optimal interaction. A bulky group may enhance binding if it fits into a corresponding pocket but will reduce activity if it causes a steric clash. acs.org

Therefore, the structure of the diethylsulfamoylbenzoyl moiety and its derivatives is directly linked to their function. By systematically modifying the substituents on the aromatic ring (e.g., chloro or fluoro groups) and on the sulfonamide nitrogen, chemists can modulate the electronic and steric properties to optimize reactivity for a specific chemical transformation or to maximize binding affinity and selectivity for a biological target. nih.gov

Conclusion

4-(Diethylsulfamoyl)benzoyl chloride is a versatile and valuable reagent in modern organic synthesis. Its bifunctional nature, combining a reactive acylating agent with a tunable sulfamoyl group, provides chemists with a powerful tool for the construction of complex and biologically relevant molecules. The straightforward synthetic access to this compound and its predictable reactivity with a range of nucleophiles ensure its continued importance as a key building block in the ongoing quest for novel compounds with tailored properties and functions, particularly within the realm of medicinal chemistry. The evolution of research in this area continues to uncover new applications for sulfamoyl-substituted benzoyl chlorides, solidifying their position as indispensable components in the synthetic chemist's toolbox.

Computational Chemistry and Theoretical Investigations of 4 Diethylsulfamoyl Benzoyl Chloride and Its Reactivity

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules and predict their reactivity. It is particularly valuable for mapping out reaction mechanisms, identifying transition states, and calculating activation energies, which are crucial for understanding the kinetics of a reaction.

For a reactive molecule like 4-(Diethylsulfamoyl)benzoyl chloride, the primary reaction of interest is nucleophilic acyl substitution, where the chloride is displaced by a nucleophile. DFT calculations can model this process in detail. Theoretical studies on related benzoyl chloride and sulfonamide derivatives illustrate how this is achieved. The process typically involves:

Geometry Optimization: The three-dimensional structures of the reactants (4-(Diethylsulfamoyl)benzoyl chloride and a nucleophile), the transition state, and the products are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the exact geometry of the transition state—the highest energy point along the reaction coordinate.

Frequency Analysis: This calculation confirms that the optimized structures are true minima (reactants, products) or first-order saddle points (transition states) on the potential energy surface.

Studies on analogous acylation reactions show that the mechanism can be either concerted or stepwise, involving a tetrahedral intermediate. DFT calculations can distinguish between these pathways by comparing their respective activation barriers. The pathway with the lower activation energy is the more favorable one.

Table 1: Representative DFT-Calculated Activation Energies for Acyl Substitution Reactions This table presents illustrative data from computational studies on analogous reaction types to demonstrate typical energy values obtained through DFT calculations.

| Reaction Type | Nucleophile | Solvent Model | Calculated Activation Energy (ΔG‡) (kcal/mol) |

|---|---|---|---|

| Benzoyl Chloride + Amine | Ammonia | Gas Phase | 12.5 |

| Benzoyl Chloride + Alcohol | Methanol | Water (PCM) | 18.2 |

| Substituted Benzoyl Chloride + Water | Water | Gas Phase | 25.8 |

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., HOMO-LUMO Gap for Reactivity Prediction)

The electronic properties of a molecule are fundamental to its chemical reactivity. Quantum chemical calculations, often performed using DFT, provide detailed information about the distribution of electrons and the energies of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance.

HOMO: The outermost orbital containing electrons, which acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: The innermost empty orbital, which acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. irjweb.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov

For 4-(Diethylsulfamoyl)benzoyl chloride, the electron-withdrawing nature of the sulfamoyl and carbonyl groups is expected to lower the energy of the LUMO, which is likely localized on the benzoyl chloride moiety. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The HOMO-LUMO gap provides a quantitative measure of this reactivity. Studies on related benzyl (B1604629) chloride and benzoic acid derivatives confirm that such substitutions significantly influence the frontier orbital energies. jetir.orgresearchgate.net

Table 2: Illustrative Frontier Orbital Energies for Related Aromatic Compounds Data is generalized from computational studies on analogous molecules to show representative values.

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Implication |

|---|---|---|---|---|

| Substituted Benzyl Chloride | -7.25 | -1.15 | 6.10 | High Reactivity (large gap is relative) |

| Sulfonamide Derivative | -6.80 | -1.50 | 5.30 | High Chemical Reactivity |

| Benzoic Acid Derivative | -7.10 | -1.90 | 5.20 | High Chemical Reactivity |

In Silico Modeling of Molecular Interactions for Derived Compounds (e.g., Molecular Docking with Enzymes or Receptors)

4-(Diethylsulfamoyl)benzoyl chloride serves as a reactive intermediate for synthesizing more complex molecules with potential biological activity. The resulting compounds, which incorporate the 4-(diethylsulfamoyl)benzoyl moiety, can be studied using in silico techniques like molecular docking to predict their interactions with biological targets such as enzymes or receptors. nih.govmdpi.com

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to another (a protein or receptor). researchgate.net This is particularly relevant for sulfonamide-containing compounds, many of which are known enzyme inhibitors. For example, derivatives of the structurally similar probenecid (B1678239) have been investigated as inhibitors of enzymes like α-amylase. nih.gov

The docking process involves:

Obtaining the 3D crystal structure of the target protein from a database (e.g., Protein Data Bank).

Defining the binding site or active site of the protein.

Placing the ligand (the derivative of 4-(diethylsulfamoyl)benzoyl chloride) into the binding site in various conformations.

Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. A lower score typically indicates a more favorable binding interaction.

Docking studies on various sulfonamide derivatives have shown that the sulfamoyl group is often crucial for binding, frequently forming hydrogen bonds with key amino acid residues in the active site. nih.govnih.govmdpi.com The diethyl groups can engage in hydrophobic interactions, further stabilizing the ligand-protein complex.

Table 3: Representative Molecular Docking Results for Sulfonamide Derivatives with Enzyme Targets This table compiles illustrative findings from various studies on sulfonamide-based inhibitors to demonstrate the type of data generated.

| Target Enzyme | Ligand Class | Binding Score (kcal/mol) | Key Interacting Residues | Primary Interactions |

|---|---|---|---|---|

| Carbonic Anhydrase II | Benzenesulfonamide | -8.5 | His94, His96, Thr199 | Hydrogen Bonding, Metal Coordination (Zn) |

| α-Amylase | Probenecid Derivative | -7.4 | Asp197, Glu233, Asp300 | Hydrogen Bonding, Hydrophobic |

| Cyclooxygenase-1 (COX-1) | Schiff Base Sulfonamide | -20.7 | Gln192, His90, Ser353 | Hydrogen Bonding |

| BRD4 | Sulfonamide Derivative | -9.2 | Asn140, Trp81 | Hydrogen Bonding, Pi-Alkyl |

Conformational Analysis and Molecular Dynamics Simulations Pertinent to Reactivity Profiles

While molecular docking provides a static picture of molecular interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. peerj.com This is essential for understanding the conformational flexibility of a molecule and the stability of its interactions with a biological target.

For a derivative synthesized from 4-(Diethylsulfamoyl)benzoyl chloride, an MD simulation would typically be performed on the ligand-protein complex predicted by docking. The simulation would place the complex in a box of water molecules and calculate the forces between atoms over thousands of small time steps, revealing how the complex behaves in a more realistic aqueous environment. nih.gov

Key insights from MD simulations include:

Conformational Stability: The simulation shows whether the ligand remains in its initial binding pose or if it shifts to other conformations. The root-mean-square deviation (RMSD) is often calculated to track this stability.

Interaction Stability: MD can confirm whether the hydrogen bonds and other interactions predicted by docking are stable over time.

Flexibility Analysis: The simulation reveals which parts of the ligand and the protein are rigid and which are flexible. The diethylsulfamoyl group, connected by single bonds, would have significant conformational freedom, and MD can explore how its different conformations affect binding.

MD simulations performed on various sulfonamide inhibitors have confirmed the stability of their binding modes within enzyme active sites, validating the initial docking predictions and providing a deeper understanding of the dynamic nature of the molecular recognition process. nih.govpeerj.com

Advanced Research on Analogues and Derivatives Bearing the Diethylsulfamoylbenzoyl Moiety

Structure-Activity Relationship Studies in Sulfonamide-Based Compounds

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives bearing the diethylsulfamoylbenzoyl moiety, SAR studies focus on how modifications to different parts of the molecule influence its interaction with a biological target. nih.gov The sulfonamide group itself is a key pharmacophore, and its N,N-diethyl substitution provides a specific lipophilic and steric profile that can be critical for activity.

Key aspects of SAR for these compounds include:

The Sulfonamide Group: The N,N-diethyl substitution is a defining feature. Altering the alkyl groups (e.g., replacing ethyl with methyl or larger groups) can impact potency and selectivity by changing the steric bulk and lipophilicity in the region of the binding pocket.

The Benzamide (B126) Linker: The amide bond provides a rigid planar unit and acts as a hydrogen bond donor and acceptor. Its orientation is critical for presenting the substituents in the correct geometry for target binding.

Substituents on the Amide Nitrogen (R-group): This is the most common site for modification to explore chemical space and optimize activity. SAR studies have shown that the nature of the R-group dramatically affects biological outcomes. nih.gov For example, in a series of sulfamoyl benzamidothiazoles designed to prolong NF-κB activation, modifications to the phenyl ring attached to the thiazole (B1198619) moiety revealed that electron-withdrawing groups could enhance potency. nih.gov Similarly, in other classes of benzamides, the introduction of specific heterocyclic or aromatic groups at this position has been shown to be critical for antiproliferative activity. nih.gov

Systematic SAR studies often involve creating a matrix of compounds where different regions of the molecule are varied. For instance, in a series of pyrazolopyridinyl pyrimidine (B1678525) derivatives, it was found that smaller cycloalkane or shorter alkyl substituents generally led to better activity, indicating a sensitivity to steric effects. nih.gov These principles are directly applicable to the design of novel N-(diethylsulfamoyl)benzamide derivatives.

| Molecular Region Modified | Type of Modification | Observed Impact on Biological Activity | General Principle |

|---|---|---|---|

| Substituent on Amide Nitrogen | Introduction of aromatic/heterocyclic rings | Potency is highly sensitive; can increase or decrease activity depending on the target. nih.govnih.gov | Allows for π–π stacking, hydrogen bonding, or hydrophobic interactions with the target. |

| Substituent on Amide Nitrogen | Varying alkyl or cycloalkyl groups | Steric bulk is often a critical factor; smaller groups may be favored. nih.gov | Optimizes fit within a specific binding pocket. |

| Benzene (B151609) Ring of Benzoyl Moiety | Addition of substituents (e.g., fluoro, chloro) | Can modulate electronic properties and metabolic stability, affecting potency. openaccesspub.org | Influences the overall electron density and binding characteristics of the pharmacophore. |

| Sulfonamide Nitrogen | Altering N-alkyl groups (e.g., diethyl vs. dimethyl) | Changes lipophilicity and steric profile, which can affect cell permeability and target affinity. | Fine-tunes the hydrophobic interactions of the sulfamoyl moiety. |

Development of Prodrug Strategies Incorporating Sulfamoyl Groups

A prodrug is an inactive or less active compound that is metabolized in the body to release the active parent drug. alquds.edu This strategy is often used to overcome poor solubility, low bioavailability, or instability. The sulfonamide group, including the N,N-diethylsulfamoyl moiety, offers several handles for prodrug design. nih.gov

One common approach involves the modification of the sulfonamide N-H group. However, in N,N-disubstituted sulfonamides like the diethylsulfamoyl derivatives, this position is unavailable. Therefore, prodrug strategies must target other parts of the molecule or utilize the sulfonamide group in more innovative ways.

Potential prodrug strategies for compounds containing the diethylsulfamoylbenzoyl moiety include:

Carrier-Linked Prodrugs: If the active molecule contains a hydroxyl or amino group on the moiety attached to the benzamide nitrogen, this group can be masked with a promoiety. For example, an ester or carbamate (B1207046) can be formed, which is later cleaved by esterases or other enzymes in the body to release the active drug. alquds.edu

Bioprecursor Prodrugs: This strategy involves a modification that is converted to the active form through metabolic processes like oxidation or reduction. For instance, an attached nitro group could be reduced to an active amino group in vivo. A notable example is the use of a nitroimidazole group to protect a sulfanylbenzamide, rendering it stable for systemic use before being activated under hypoxic conditions. nih.gov

Azo-Linked Prodrugs: Sulfonamides have been incorporated into azo-linked prodrugs (-N=N-) designed for colon-specific drug delivery. The azo bond is stable in the upper gastrointestinal tract but is cleaved by azoreductase enzymes produced by colonic bacteria, releasing the active drug in the colon. This approach could be adapted for a diethylsulfamoylbenzamide derivative intended to treat conditions of the lower intestine.

The sulfonamide group itself can improve the physicochemical properties of a drug, such as solubility, which is a key goal of many prodrug strategies. For example, the inclusion of a sulfonamide was used to develop a cyclooxygenase-2 (COX-2) inhibitor prodrug with highly improved aqueous solubility for parenteral administration. nih.gov While not a cleavable prodrug in the traditional sense, this highlights the utility of the sulfamoyl group in drug formulation.

| Prodrug Strategy | Mechanism of Action | Potential Advantage | Reference |

|---|---|---|---|

| N-Acyl Derivatives | Enzymatic (amidase) or chemical hydrolysis of an acyl group attached to the sulfonamide nitrogen. | Modulates lipophilicity and controls release rate. | semanticscholar.org |

| Azo-Linkage | Reductive cleavage of the azo bond by gut microflora. | Enables colon-specific drug delivery. | |

| Sulfonyl-containing Analogues | Non-enzymatic beta-elimination to release a cytotoxic agent. | Activation is independent of enzyme levels, potentially overcoming resistance. | nih.gov |

| Thiourea-Carbamate Hybrids | Acts as a drug delivery system to enhance the parent sulfonamide's activity. | Improved delivery and potentially enhanced biological activity. | researchgate.net |

Exploration in Medicinal Chemistry Building Blocks (e.g., Enzyme Inhibitors, Receptor Ligands)

4-(Diethylsulfamoyl)benzoyl chloride is a valuable building block in medicinal chemistry for the synthesis of targeted therapeutic agents like enzyme inhibitors and receptor ligands. The diethylsulfamoylbenzoyl moiety can function as a "privileged structure," a scaffold that is capable of binding to multiple biological targets with high affinity.

Enzyme Inhibitors: The sulfamoyl benzamide scaffold has been successfully employed to develop inhibitors for various enzymes. The sulfonamide group can act as a zinc-binding group, making it suitable for targeting metalloenzymes such as carbonic anhydrases and matrix metalloproteinases. Furthermore, the scaffold can be elaborated to interact with other key residues in an enzyme's active site.

Ectonucleoside Triphosphate Diphosphohydrolases (ENTPDases): Sulfamoyl benzamides have been investigated as selective inhibitors of human ENTPDases, which are regulators of purinergic signaling and are targets for inflammatory and neuroinflammatory diseases. researchgate.net

Histone Deacetylases (HDACs): N-substituted benzamides are a well-known class of HDAC inhibitors. While many classical HDAC inhibitors feature a hydroxamic acid as the zinc-binding group, other functionalities can be used, and the benzamide scaffold provides the necessary framework to position substituents for optimal interaction with the enzyme surface. nih.gov

α-Glucosidase: Some sulfonamide derivatives have shown potential for α-glucosidase inhibition, suggesting a role in modulating carbohydrate metabolism. researchgate.net

Receptor Ligands: The design of receptor ligands requires a molecule to adopt a specific three-dimensional conformation to bind with high affinity and selectivity to a receptor's binding pocket. The diethylsulfamoylbenzoyl scaffold offers a rigid core from which substituents can be projected into the required orientations.

Cannabinoid Receptors: While not a direct example, studies on the cannabinoid receptor 1 (CB1) have shown that specific residues are critical for ligand binding. nih.gov A molecule built from the diethylsulfamoylbenzoyl chloride block could be designed to present functional groups that interact with such key residues. The diethylsulfamoyl group could engage in hydrophobic or van der Waals interactions within the receptor, while the rest of the molecule dictates selectivity and functional activity (agonist vs. antagonist).

G-Protein-Coupled Receptors (GPCRs): The development of selective ligands for GPCRs is a major area of drug discovery. The versatility of synthesis using 4-(diethylsulfamoyl)benzoyl chloride allows for the creation of diverse libraries of compounds to screen against GPCRs like the free fatty acid receptors, where subtle structural changes can lead to significant differences in pharmacological activity. nih.gov

| Target Class | Specific Target Example | Role of the Diethylsulfamoylbenzoyl Moiety | Reference |

|---|---|---|---|

| Enzyme Inhibitor | h-NTPDases | Core scaffold for presenting substituents to achieve selective inhibition. | researchgate.net |

| Enzyme Inhibitor | α-Glucosidase | Forms part of a pharmacophore that interacts with the enzyme's active site. researchgate.net | researchgate.net |

| Signaling Pathway Modulator | NF-κB Pathway | Serves as the foundational structure for molecules that enhance NF-κB activation. | nih.gov |

| Receptor Ligand | GPCRs (general) | Provides a rigid scaffold to orient functional groups for specific receptor interactions. | nih.gov |

Future Directions and Emerging Research Frontiers for 4 Diethylsulfamoyl Benzoyl Chloride

Development of More Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of benzoyl chlorides often involves reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which can generate corrosive and environmentally harmful byproducts such as HCl and SO₂ gas. Future research is increasingly focused on developing "green" synthetic methodologies that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Key research objectives in this area include:

Catalytic Approaches: Investigating novel catalysts that can facilitate the conversion of 4-(diethylsulfamoyl)benzoic acid to its corresponding acyl chloride using milder and more atom-economical chlorinating agents. This could involve exploring catalytic systems that activate the carboxylic acid directly, avoiding the need for stoichiometric amounts of aggressive reagents.

Flow Chemistry: Continuous flow synthesis presents a significant opportunity to improve the safety and efficiency of producing 4-(diethylsulfamoyl)benzoyl chloride. Flow reactors allow for precise control over reaction parameters (temperature, pressure, stoichiometry), which can lead to higher yields, reduced byproduct formation, and safer handling of reactive intermediates.

| Methodology | Conventional Approach | Potential Sustainable Approach |

|---|---|---|

| Chlorinating Agent | Thionyl chloride, Oxalyl chloride | Catalytic systems, Novel solid-supported chlorinating agents |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Deep Eutectic Solvents (DES), Ionic Liquids, Water, Ethanol |

| Process Type | Batch processing | Continuous flow chemistry |

| Key Advantages | Established, high reactivity | Reduced waste, improved safety, higher efficiency, lower environmental impact |

Exploration of Novel Chemo- and Regioselective Transformations

The presence of two distinct reactive sites—the highly electrophilic acyl chloride and the less reactive sulfamoyl group—makes 4-(diethylsulfamoyl)benzoyl chloride an ideal substrate for studying selective chemical reactions. The significant difference in reactivity between an aroyl chloride and a sulfonyl chloride allows for highly chemoselective transformations.

Future research will likely focus on exploiting this reactivity difference:

Orthogonal Functionalization: Developing one-pot reactions where the acyl chloride is first reacted with a specific nucleophile under mild conditions, followed by a second, different transformation involving the sulfamoyl group (or its derivatives) under more forcing conditions. This would enable the rapid construction of complex, multifunctional molecules from a single starting material.

Catalyst-Controlled Selectivity: Investigating catalysts that can modulate the reactivity of the two functional groups. For instance, a catalyst might be developed to selectively activate the C-H bonds on the ethyl groups of the sulfamoyl moiety for further functionalization, while leaving the aromatic ring and the (now reacted) acyl group untouched.

Regioselective Aromatic Substitution: While the sulfamoyl and acyl groups are strongly deactivating and meta-directing, exploring novel reaction conditions (e.g., using transition metal catalysts) could enable regioselective substitution at the ortho positions of the benzene (B151609) ring, leading to new and synthetically valuable substitution patterns.

Advanced Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The structural features of molecules derived from 4-(diethylsulfamoyl)benzoyl chloride make them intriguing candidates for building blocks in supramolecular assemblies.

After conversion of the acyl chloride to a more stable functional group (e.g., an amide or ester), the resulting molecule possesses several key features for self-assembly:

Hydrogen Bonding: The sulfonamide nitrogen (if derivatized from a primary amine) and the oxygen atoms of the sulfonyl group are excellent hydrogen bond donors and acceptors, respectively. This directional bonding capability can be programmed to guide the assembly of molecules into well-defined one-, two-, or three-dimensional structures.

Aromatic Stacking: The central benzene ring can participate in π-π stacking interactions, which provide additional stability to supramolecular structures.

Future research could explore the design of liquid crystals, gels, or molecular capsules based on the self-assembly of derivatives of 4-(diethylsulfamoyl)benzoyl chloride. By carefully selecting the group used to replace the acyl chloride, researchers can tune the intermolecular forces to achieve desired material properties.

Integration into Novel Functional Materials and Polymers

The incorporation of the sulfamoyl group into polymers and other materials can impart a range of desirable properties. The bifunctional nature of 4-(diethylsulfamoyl)benzoyl chloride makes it a valuable monomer for the synthesis of specialty polymers or as a grafting agent to modify the surfaces of existing materials.

Emerging research frontiers in this area include:

High-Performance Polyamides: Using 4-(diethylsulfamoyl)benzoyl chloride as a monomer in polycondensation reactions with various diamines could lead to the creation of novel polyamides. The bulky and polar diethylsulfamoyl group could enhance properties such as thermal stability, flame retardancy, and solubility in organic solvents.

Functional Surface Modification: The reactive acyl chloride can be used to covalently attach the molecule to surfaces containing hydroxyl or amine groups (e.g., cellulose, silica, or other polymers). This surface functionalization could be used to alter properties like hydrophobicity, adhesion, or biocompatibility.

Membrane Technology: Polysulfonamide-based materials are known for their potential use in gas separation and water filtration membranes. Polymers synthesized from 4-(diethylsulfamoyl)benzoyl chloride could be investigated for their permeability and selectivity in advanced membrane applications.

| Application Area | Role of 4-(Diethylsulfamoyl)benzoyl chloride | Potential Enhanced Property |

|---|---|---|

| Specialty Polymers | Monomer for polyamides or polyesters | Thermal stability, flame retardancy, chemical resistance |

| Surface Modification | Grafting agent | Adhesion, hydrophobicity, antistatic properties |

| Membrane Science | Polymer backbone component | Gas/liquid selectivity, permeability, durability |

| Advanced Coatings | Additive or cross-linking agent | Improved adhesion, enhanced thermal properties |

Q & A

Q. What are the standard synthetic routes for 4-(diethylsulfamoyl)benzoyl chloride in academic laboratories?

- Methodological Answer : The compound is typically synthesized via a two-step process:

Sulfamoylation : React 4-hydroxybenzoic acid with diethylsulfamoyl chloride under basic conditions (e.g., pyridine or triethylamine) to form 4-(diethylsulfamoyl)benzoic acid.

Acylation : Convert the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane or toluene. Catalytic dimethylformamide (DMF) may accelerate the reaction.

- Critical Parameters :

- Maintain anhydrous conditions to prevent hydrolysis of the acyl chloride.

- Purify intermediates via recrystallization or column chromatography .

| Reagent | Role | Conditions |

|---|---|---|

| Diethylsulfamoyl chloride | Sulfamoyl donor | Pyridine, 0–5°C, 12h |

| SOCl₂ | Acyl chloride formation | Reflux, 4–6h, anhydrous DCM |

Q. How is 4-(diethylsulfamoyl)benzoyl chloride characterized structurally?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks for diethyl groups (δ 1.2–1.4 ppm, triplet; δ 3.3–3.5 ppm, quartet) and aromatic protons (δ 7.8–8.2 ppm, deshielded by sulfonamide and acyl chloride groups).

- ¹³C NMR : Carbonyl carbon (C=O) at ~170 ppm, sulfonamide sulfur-linked carbons at ~45 ppm.

- Infrared (IR) Spectroscopy :

- Strong C=O stretch at ~1770 cm⁻¹ (acyl chloride).

- S=O stretches at ~1150–1350 cm⁻¹ (sulfonamide).

- Mass Spectrometry (MS) :

- Molecular ion peak at m/z corresponding to C₁₁H₁₄ClNO₃S (calc. 283.03). Chlorine isotopic pattern (3:1 ratio for ³⁵Cl/³⁷Cl) confirms presence .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use impermeable nitrile gloves, sealed goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors.

- Moisture Sensitivity : Store under inert atmosphere (argon/nitrogen) due to rapid hydrolysis in humid conditions. Use anhydrous solvents (e.g., DCM, THF) for reactions .

- Spill Management : Neutralize spills with sodium bicarbonate or sand, followed by disposal as hazardous waste.

Advanced Research Questions

Q. How does the diethylsulfamoyl group influence the reactivity of benzoyl chloride derivatives?

- Methodological Answer :

- Electronic Effects : The sulfonamide group is electron-withdrawing, activating the aromatic ring toward electrophilic substitution but deactivating the acyl chloride toward nucleophilic attack.

- Steric Effects : Diethyl groups hinder nucleophilic access to the carbonyl carbon, requiring optimized reaction conditions (e.g., elevated temperatures or Lewis acid catalysis).

- Comparative Studies : Compared to unsubstituted benzoyl chloride, reactions with amines proceed slower, necessitating extended reaction times (e.g., 24h at 60°C for amide formation) .

Q. How can researchers resolve contradictions in reactivity data for this compound?

- Methodological Answer :

- Case Study : Conflicting reports on hydrolysis rates in aqueous vs. non-polar solvents.

Controlled Experiments : Conduct kinetic studies in varying solvent systems (e.g., THF/water mixtures) to isolate solvent polarity effects.

Analytical Validation : Use LC-MS to quantify hydrolysis products (e.g., benzoic acid derivative) and calculate rate constants.

- Root Cause : Hydrolysis discrepancies often arise from trace moisture in solvents or inconsistent temperature control. Use Karl Fischer titration to verify solvent dryness .

Q. What advanced applications exist for this compound in drug discovery?

- Methodological Answer :

- Peptide Coupling : Acts as an acylating agent for introducing sulfonamide groups into peptide backbones. Example: Synthesis of protease inhibitors via coupling with amino-terminal residues.

- Prodrug Design : Used to derivatize hydroxyl-containing drugs (e.g., steroids) for enhanced lipophilicity. Post-administration, enzymatic cleavage releases the active drug.

- Case Study : In dopamine receptor ligand synthesis, analogous benzoyl chlorides were coupled with piperidine derivatives to modulate receptor selectivity .

Q. What computational tools predict the stability of 4-(diethylsulfamoyl)benzoyl chloride derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C-Cl bond to assess hydrolysis propensity.

- Molecular Dynamics (MD) : Simulate solvent interactions to identify degradation pathways (e.g., water molecule attack on the carbonyl carbon).

- Software : Gaussian or ORCA for DFT; GROMACS for MD. Validate predictions with experimental Arrhenius plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.